![molecular formula C9H9ClF2O B13013817 6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde CAS No. 1513853-82-1](/img/structure/B13013817.png)
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde is a chemical compound with the molecular formula C₉H₉ClF₂O and a molecular weight of 206.62 g/mol . This compound is characterized by its spirocyclic structure, which includes a chloro and difluoro substituent on an octene ring, along with an aldehyde functional group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Spirocyclic Ring: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the Chloro and Difluoro Groups: This can be achieved through halogenation reactions using reagents such as chlorine and fluorine sources.
Formation of the Aldehyde Group: This step involves the oxidation of a suitable intermediate to introduce the aldehyde functional group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The chloro and difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carboxylic acid.
Reduction: Formation of 6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde is not well-documented. its reactivity can be attributed to the presence of the aldehyde group, which can undergo various chemical transformations. The chloro and difluoro substituents can also influence its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene: Lacks the aldehyde group.
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-methanol: Contains a primary alcohol instead of an aldehyde.
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carboxylic acid: Contains a carboxylic acid instead of an aldehyde.
Uniqueness
6-Chloro-1,1-difluorospiro[2.5]oct-5-ene-5-carbaldehyde is unique due to the presence of both the spirocyclic structure and the aldehyde functional group. This combination of features makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
1513853-82-1 |
|---|---|
Formule moléculaire |
C9H9ClF2O |
Poids moléculaire |
206.61 g/mol |
Nom IUPAC |
6-chloro-2,2-difluorospiro[2.5]oct-6-ene-7-carbaldehyde |
InChI |
InChI=1S/C9H9ClF2O/c10-7-1-2-8(3-6(7)4-13)5-9(8,11)12/h4H,1-3,5H2 |
Clé InChI |
DRKOINKZAMSQQM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(=C1Cl)C=O)CC2(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylicacid](/img/structure/B13013757.png)
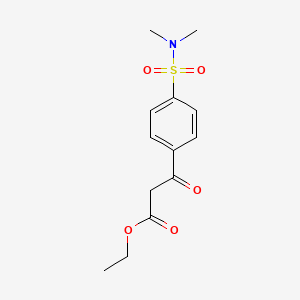
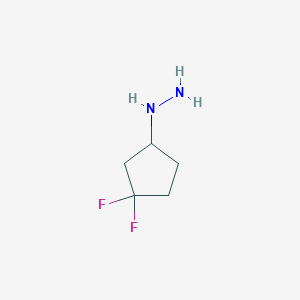
![(S)-8A-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13013777.png)
![N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B13013779.png)
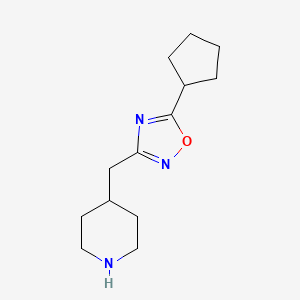
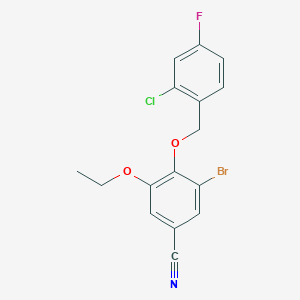

![Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxamide](/img/structure/B13013812.png)
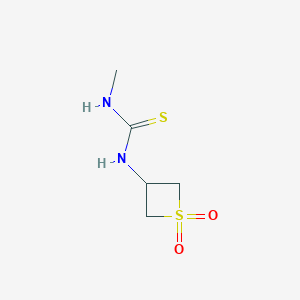
![2-[(Tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13013820.png)
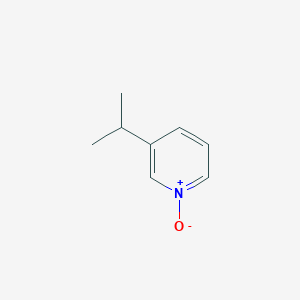

![2-(3-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B13013840.png)
